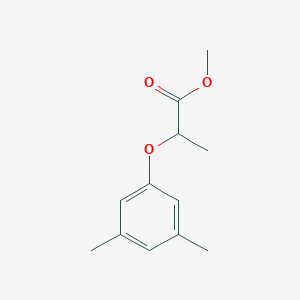

methyl 2-(3,5-dimethylphenoxy)propanoate

Description

Methyl 2-(3,5-dimethylphenoxy)propanoate (CAS No. 667437-46-9) is an ester derivative characterized by a propanoate backbone substituted with a 3,5-dimethylphenoxy group. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol . Its structural uniqueness arises from the meta-positioned methyl groups on the phenoxy ring, which influence its electronic, steric, and reactivity properties.

Properties

IUPAC Name |

methyl 2-(3,5-dimethylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-5-9(2)7-11(6-8)15-10(3)12(13)14-4/h5-7,10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIUJEPORWHICY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3,5-dimethylphenoxy)propanoate typically involves the esterification of 2-(3,5-dimethylphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of solid acid catalysts can enhance the efficiency and yield of the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of 2-(3,5-dimethylphenoxy)propanoic acid.

Reduction: Formation of 2-(3,5-dimethylphenoxy)propanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(3,5-dimethylphenoxy)propanoate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3,5-dimethylphenoxy)propanoate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions applied. In biological systems, its effects are determined by its ability to interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between methyl 2-(3,5-dimethylphenoxy)propanoate and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₆O₃ | 208.25 | Not reported | 3,5-dimethylphenoxy, ester group |

| Ethyl 2-(2,4-dimethylphenoxy)acetate | C₁₂H₁₆O₃ | 208.25 | Not reported | 2,4-dimethylphenoxy, shorter acetate chain |

| N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | C₂₂H₂₅N₅O₃S | 439.53 | 154–156 | Oxadiazole ring, nitro substituent, hydrazide |

| 3-(2-Methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | 85–89 | Methoxyphenyl, carboxylic acid |

Key Observations :

- Substituent Position Effects: The 3,5-dimethylphenoxy group in the target compound differs from the 2,4-dimethylphenoxy group in ethyl 2-(2,4-dimethylphenoxy)acetate.

- Functional Group Impact: Compounds with oxadiazole rings (e.g., derivatives) exhibit higher molecular weights and melting points (142–180°C) due to increased rigidity and hydrogen-bonding capacity . In contrast, this compound lacks such heterocyclic systems, resulting in simpler thermal behavior.

- Acidity and Reactivity: The electron-donating methyl groups in 2,4-dimethylphenoxy derivatives lower the acidity of adjacent hydroxyl groups, necessitating harsh reflux conditions during synthesis (e.g., strong bases) . The 3,5-dimethyl isomer may exhibit slightly higher acidity due to reduced resonance stabilization, though experimental data are lacking.

Q & A

Q. What are the optimal synthetic routes for methyl 2-(3,5-dimethylphenoxy)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves coupling 3,5-dimethylphenol with a propanoate precursor. Key steps include:

- Reaction Conditions : Use reflux with a strong base (e.g., NaOH) to promote nucleophilic substitution, as electron-donating methyl groups on the phenol reduce its acidity, necessitating harsh conditions .

- pH Control : During purification, adjust the medium to slightly acidic (pH 5-6) to maximize yield. Basic or strongly acidic conditions lead to salt formation, reducing recovery .

- Catalysis : For subsequent derivatization (e.g., hydrazide formation), glacial acetic acid can accelerate Schiff base formation with aldehydes .

Example Data :

| Step | Conditions | Yield |

|---|---|---|

| Phenol coupling | Reflux, NaOH, 12 hrs | 77–81% |

| Oxadiazole formation | Reflux, pH 5-6 filtration | 79% |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : Compare chemical shifts of the methylphenoxy protons (δ 6.5–7.0 ppm for aromatic protons) and ester methyl groups (δ 3.6–3.8 ppm). For analogs, ortho-methyl groups cause upfield shifts in adjacent protons .

- IR Spectroscopy : Confirm ester carbonyl stretches at ~1740 cm⁻¹ and phenolic C-O stretches at 1250–1200 cm⁻¹ .

- Mass Spectrometry : Use EI-MS to identify molecular ion peaks (e.g., m/z 208.26 for hydrazide derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectral data between this compound and its analogs be resolved?

- Methodological Answer :

- 2D NMR (e.g., HSQC, HMBC) : Resolve overlapping signals by correlating proton and carbon environments. For example, HMBC can confirm ester carbonyl connectivity to the methoxy group .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., meta vs. para methyl groups) by determining crystal structures of derivatives .

- Computational Modeling : Compare calculated (DFT) and experimental NMR shifts to validate assignments .

Q. What experimental designs are recommended for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Cell Line Selection : Use cancer cell lines (e.g., MCF-7, A549) for cytotoxicity assays, as phenoxypropanoates have shown growth inhibition in similar studies .

- Dose-Response Curves : Test derivatives at 0.1–100 µM concentrations, with 48–72 hr incubation periods. Include positive controls (e.g., doxorubicin) and solvent controls .

- Mechanistic Studies : Pair cytotoxicity assays with enzymatic inhibition tests (e.g., acetylcholinesterase) due to structural similarities to bioactive phenyl epoxides .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Derivative Libraries : Synthesize analogs with varied substituents (e.g., nitro, hydroxyl, dimethylamino) on the phenoxy ring. Monitor effects on bioactivity and solubility .

- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the ester group) .

Example SAR Data :

| Derivative Substituent | Cytotoxicity (IC₅₀, µM) | LogP |

|---|---|---|

| 3,5-Dimethylphenoxy | 12.4 ± 1.2 | 2.8 |

| 4-Nitro | 8.9 ± 0.9 | 3.1 |

| 4-Dimethylamino | >100 | 1.5 |

Methodological Considerations

- Synthetic Challenges : Electron-donating methyl groups reduce phenol reactivity; consider using phase-transfer catalysts for milder conditions .

- Analytical Pitfalls : Overlapping NMR signals in aromatic regions require high-field instruments (≥400 MHz) or deuterated solvents for resolution .

- Biological Assay Design : Include metabolic stability tests (e.g., microsomal incubation) to assess ester hydrolysis rates, a common degradation pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.